molecular formula C18H21IN2O3S B4217013 N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide

N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide

Cat. No.: B4217013
M. Wt: 472.3 g/mol
InChI Key: HNWHEXNTLHHCJJ-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide is a complex organic compound with a unique structure that includes iodine, methyl, and sulfonyl groups

Preparation Methods

The synthesis of N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide involves multiple steps, including the introduction of iodine and sulfonyl groups into the molecular structure. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the removal of specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide can be compared with other similar compounds, such as:

  • N~1~-(4-iodo-2-methylphenyl)acetamide
  • N~1~-(4-methylphenyl)acetamide
  • N~2~-(methylsulfonyl)alaninamide

These compounds share some structural similarities but differ in their functional groups and overall molecular structure.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O3S/c1-12-5-8-16(9-6-12)21(25(4,23)24)14(3)18(22)20-17-10-7-15(19)11-13(17)2/h5-11,14H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWHEXNTLHHCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=C(C=C2)I)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-iodo-2-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide

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